molecular formula C17H18ClNO4 B1653773 1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate CAS No. 1951439-48-7

1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate

Cat. No.: B1653773
CAS No.: 1951439-48-7
M. Wt: 335.8
InChI Key: ZVWSVEQQFZWMIB-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C17H18ClNO4 It is characterized by the presence of a pyrrole ring substituted with a tert-butyl group and a 4-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate typically involves the reaction of pyrrole derivatives with tert-butyl and 4-chlorophenylmethyl substituents. One common method involves the use of tert-butyl 2-methyl pyrrole-1,2-dicarboxylate as a starting material, which is then reacted with 4-chlorobenzyl chloride under basic conditions to introduce the 4-chlorophenylmethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring or the 4-chlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl 2-methyl pyrrole-1,2-dicarboxylate: A similar compound with a methyl group instead of the 4-chlorophenylmethyl group.

    1-tert-Butyl 2-(4-methylphenyl)methyl pyrrole-1,2-dicarboxylate: Another analog with a 4-methylphenylmethyl group.

Uniqueness

1-tert-Butyl 2-(4-chlorophenyl)methyl pyrrole-1,2-dicarboxylate is unique due to the presence of the 4-chlorophenylmethyl group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 2-O-[(4-chlorophenyl)methyl] pyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-17(2,3)23-16(21)19-10-4-5-14(19)15(20)22-11-12-6-8-13(18)9-7-12/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWSVEQQFZWMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C(=O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801124009
Record name 1H-Pyrrole-1,2-dicarboxylic acid, 2-[(4-chlorophenyl)methyl] 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-48-7
Record name 1H-Pyrrole-1,2-dicarboxylic acid, 2-[(4-chlorophenyl)methyl] 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-1,2-dicarboxylic acid, 2-[(4-chlorophenyl)methyl] 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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